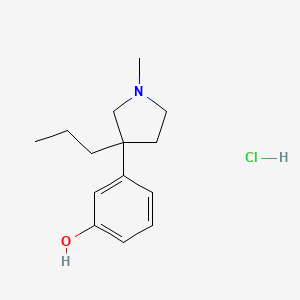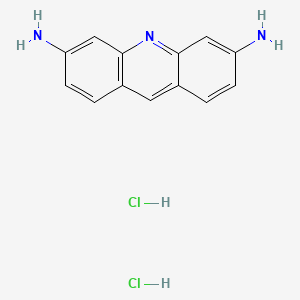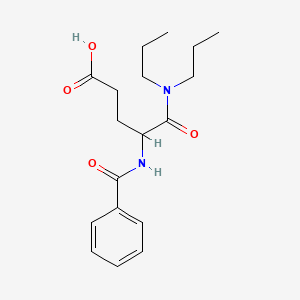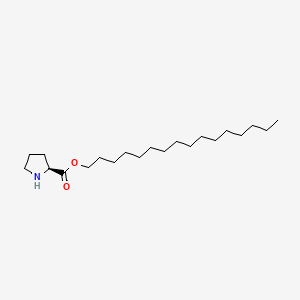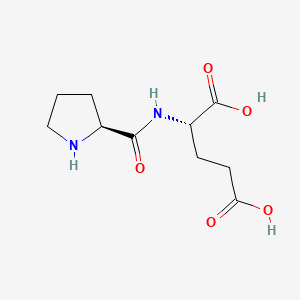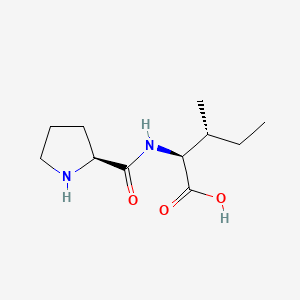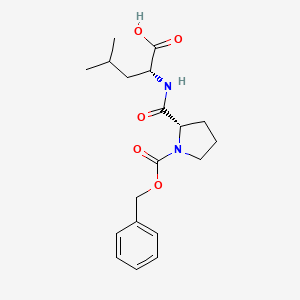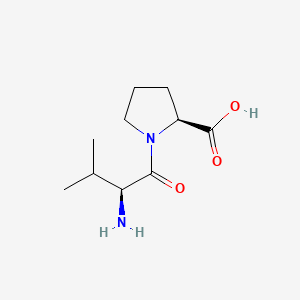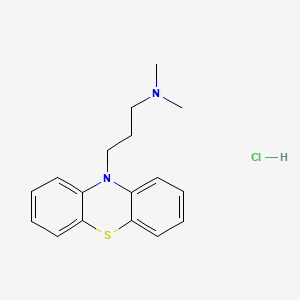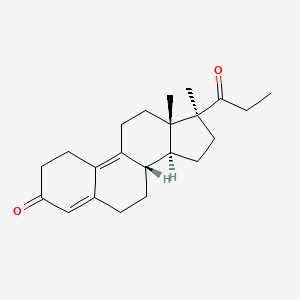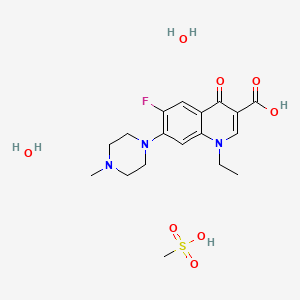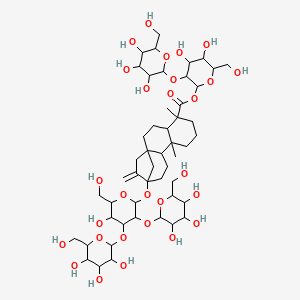
Rebaudioside D
Overview
Description
Rebaudioside D is a natural non-caloric sweetener derived from the leaves of the Stevia rebaudiana Bertoni plant. It is one of the many steviol glycosides found in the plant, known for its high-intensity sweetness, which is approximately 350 times sweeter than sucrose . This compound has gained significant attention due to its potential as a sugar substitute, offering a sweet taste without the associated calories, making it an attractive option for individuals looking to reduce their sugar intake.
Mechanism of Action
Target of Action
Rebaudioside D (RebD) is a steviol glycoside derivative found in the leaves of the plant Stevia rebaudiana . It is known for its sweetening properties, which are similar to that of sugar . The primary targets of RebD are the taste receptors in the human body, specifically the sweet taste receptors. RebD interacts with these receptors to produce a sweet taste sensation .
Mode of Action
RebD interacts with the sweet taste receptors on the tongue, triggering a signal transduction pathway that results in the perception of sweetness . This interaction is highly specific and efficient, allowing RebD to produce a sweet taste sensation that is several hundred times stronger than that of regular sugar .
Biochemical Pathways
The biochemical pathway involved in the perception of sweetness begins with the binding of RebD to the sweet taste receptors. This binding triggers a cascade of intracellular events, leading to the activation of G-proteins. These proteins then activate adenylate cyclase, leading to the production of cyclic AMP (cAMP). The increase in cAMP levels ultimately leads to the opening of ion channels and the generation of an electrical signal that is transmitted to the brain, resulting in the perception of sweetness .
Pharmacokinetics
It is known that rebd is poorly soluble in water, which can affect its bioavailability . Once ingested, RebD is likely metabolized by the gut microbiota into steviol, which is then absorbed and further metabolized in the liver . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of RebD.
Result of Action
The primary result of RebD’s action is the perception of sweetness without the caloric impact of sugar. This makes RebD an attractive alternative to sugar, especially for individuals looking to reduce their sugar intake. In addition to its sweetening properties, RebD has been shown to reduce adiposity and hepatic lipid accumulation in a mouse model of obesity .
Action Environment
The action of RebD can be influenced by various environmental factors. For instance, the solubility of RebD can be affected by temperature, with higher temperatures increasing its solubility . Additionally, the presence and composition of the gut microbiota can influence the metabolism and bioavailability of RebD
Biochemical Analysis
Biochemical Properties
RebD interacts with various enzymes and proteins in biochemical reactions. A novel glycosyltransferase YojK from Bacillus subtilis 168 has been identified with the ability to glycosylate Reb A to produce RebD . Structure-guided engineering was performed after solving its crystal structure, leading to a variant YojK-I241T/G327N with a 7.35-fold increase in catalytic activity . This variant allowed for the production of RebD on a scale preparation with a great yield of 91.29% .
Molecular Mechanism
The molecular mechanism of RebD involves binding interactions with biomolecules and changes in gene expression. The improvement of enzymatic activity of YojK-I241T/G327N was ascribed to the formation of new hydrogen bonds between the enzyme and substrate or uridine diphosphate glucose .
Temporal Effects in Laboratory Settings
RebD shows changes in its effects over time in laboratory settings. For instance, polymorphs of RebD showing greater solubility were investigated . Two novel polymorphs were identified, one transitioning at about 50 °C (named “form α”) and the other at about 70 °C (named “form β”). Both forms exhibited greater water solubility compared to untreated RebD .
Dosage Effects in Animal Models
In a mouse model of diet-induced obesity, RebD treatment was found to reduce adiposity, alleviate hepatic steatosis and lipid peroxidation, and decrease lipopolysaccharide-binding protein (LBP), a marker of metabolic endotoxemia . These effects were observed with a dosage of 50 mg/kg of RebD .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rebaudioside D can be synthesized from other steviol glycosides, such as rebaudioside A, through enzymatic glycosylation. One method involves the use of a glycosyltransferase enzyme, such as UGT91D2, which catalyzes the addition of glucose molecules to rebaudioside A to form this compound . The reaction typically occurs in a buffered solution at a specific pH and temperature to optimize enzyme activity.
Industrial Production Methods: Industrial production of this compound often involves the use of recombinant microorganisms that express the necessary glycosyltransferase enzymes. For example, Bacillus subtilis 168 has been engineered to express a variant of the YojK enzyme, which has been shown to have high solubility and catalytic efficiency . This method allows for the large-scale production of this compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Rebaudioside D primarily undergoes glycosylation reactions, where glucose molecules are added to its structure. This process can be catalyzed by various glycosyltransferase enzymes.
Common Reagents and Conditions: The common reagents used in the glycosylation of this compound include uridine diphosphate glucose (UDPG) and manganese chloride (MnCl2). The reaction is typically carried out in a buffered solution at a pH of 8.0 and a temperature of 35°C .
Major Products: The major product of the glycosylation reaction is this compound itself, which is formed by the addition of glucose molecules to rebaudioside A. Other minor products may include different steviol glycosides depending on the specific reaction conditions and enzymes used.
Scientific Research Applications
Rebaudioside D has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of glycosylation reactions and enzyme engineering.
Biology: In biological research, this compound is studied for its potential effects on metabolic pathways and its role as a non-caloric sweetener.
Medicine: this compound is explored for its potential health benefits, including its use as a sugar substitute for individuals with diabetes or those looking to reduce their caloric intake.
Industry: In the food and beverage industry, this compound is used as a natural sweetener in various products, including soft drinks, desserts, and confectionery.
Comparison with Similar Compounds
Rebaudioside D is one of several steviol glycosides found in Stevia rebaudiana Bertoni. Other similar compounds include:
Rebaudioside A: Similar in structure to this compound, but with slightly different glycosylation patterns.
Rebaudioside M: Another steviol glycoside with a high sweetness level and a taste profile closer to that of sugar.
This compound is unique in its balance of high sweetness and reduced bitterness, making it a preferred choice for many applications .
Properties
IUPAC Name |
[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H80O28/c1-18-11-49-9-5-24-47(2,7-4-8-48(24,3)46(68)77-44-39(34(64)29(59)22(15-54)72-44)75-42-36(66)32(62)27(57)20(13-52)70-42)25(49)6-10-50(18,17-49)78-45-40(76-43-37(67)33(63)28(58)21(14-53)71-43)38(30(60)23(16-55)73-45)74-41-35(65)31(61)26(56)19(12-51)69-41/h19-45,51-67H,1,4-17H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYRMTHVSUWHSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H80O28 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1129.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Rebaudioside D | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034948 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
63279-13-0 | |
| Record name | Rebaudioside D | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034948 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
283 - 286 °C | |
| Record name | Rebaudioside D | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034948 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What is the chemical structure of rebaudioside D?
A1: this compound is a diterpene glycoside with the chemical formula C44H70O23. Its structure consists of a steviol aglycone core attached to five glucose moieties through glycosidic bonds. [] ()
Q2: How is this compound synthesized in Stevia rebaudiana?
A2: this compound biosynthesis in Stevia rebaudiana involves a complex metabolic pathway utilizing UDP-glycosyltransferases (UGTs). These enzymes catalyze the transfer of glucose molecules from UDP-glucose to the steviol aglycone, forming different steviol glycosides. Studies have identified specific UGTs involved in Reb D synthesis, including UGT76G1 from Stevia rebaudiana and UGTSL2 from Solanum lycopersicum. [] ()
Q3: What factors can influence the content of this compound in Stevia plants?
A3: Environmental factors like daily light integral (DLI) play a role in steviol glycoside biosynthesis. Research has shown that DLI influences the concentration and relative proportions of various steviol glycosides, including Reb D. [] ()
Q4: Can this compound be produced through bioconversion?
A4: Yes, researchers have successfully employed bioconversion methods for Reb D production. One approach utilizes a multi-enzyme system with UGTs from different plant sources to convert stevioside into Reb D. [] () Another study identified a novel glycosyltransferase StUGT from Solanum tuberosum that can convert rebaudioside A to this compound. [] ()
Q5: How does the sweetness of this compound compare to other sweeteners?
A5: this compound is significantly sweeter than sucrose, with estimates ranging from 200 to 400 times sweeter. [, ] It is also reported to have a cleaner, more sugar-like taste profile compared to other steviol glycosides, particularly rebaudioside A, which can have a lingering bitter aftertaste. [, ]
Q6: Can the taste profile of this compound be modified or enhanced?
A6: Yes, studies have explored combining Reb D with other compounds to enhance its taste profile. Research indicates that using Reb D in combination with specific compounds can further enhance the sweetness of sugar-based sweeteners. []
Q7: What are the primary applications of this compound?
A7: this compound finds application as a natural, low-calorie sweetener in various food and beverage products. Its clean taste and high sweetness intensity make it a desirable alternative to sugar and artificial sweeteners. [, ] It's used in products like beverages, tabletop sweeteners, and other food products where a sugar-like taste is desired. []
Q8: What is the safety profile of this compound?
A8: Studies have shown that this compound is safe for human consumption within the acceptable daily intake (ADI) established by regulatory agencies. [, ] It is generally recognized as safe (GRAS) by the US Food and Drug Administration (FDA).
Q9: What analytical techniques are commonly used to identify and quantify this compound?
A9: High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of this compound and other steviol glycosides. [, , ] Different HPLC methods have been developed and validated to ensure accurate and reliable quantification of Reb D in various matrices.
Q10: What are some of the current research areas related to this compound?
A10: Ongoing research focuses on improving Reb D production efficiency through:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


